molecular formula C8H19NO2 B124042 4,4-dimethoxy-N,N-dimethylbutan-1-amine CAS No. 19718-92-4

4,4-dimethoxy-N,N-dimethylbutan-1-amine

Cat. No. B124042
CAS RN: 19718-92-4
M. Wt: 161.24 g/mol
InChI Key: WDZKKBDOGYBYBG-UHFFFAOYSA-N
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Description

The compound 4,4-dimethoxy-N,N-dimethylbutan-1-amine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar molecules. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the introduction of a chromophoric azo group, which is a valuable feature for detecting amino acids . Additionally, the structure-activity relationship of arylsulfonamide analogs, including the presence of a dimethoxybenzenesulfonyl group and a propan-2-amine moiety, suggests that

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : “4,4-Dimethoxy-N,N-dimethylbutan-1-amine” is used as an intermediate in the synthesis of various pharmaceuticals . It is particularly used in the synthesis of triptans, a class of drugs used for the treatment of migraine and cluster headaches .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. Generally, it would involve reactions under controlled conditions with other reagents to form the desired product .
    • Results : The outcome of using “4,4-dimethoxy-N,N-dimethylbutan-1-amine” as an intermediate would be the successful synthesis of the target pharmaceutical. The effectiveness of the pharmaceutical would then be evaluated through clinical trials .
  • Catalyst in Organic Synthesis

    • Field : Organic Chemistry
    • Application : Compounds similar to “4,4-dimethoxy-N,N-dimethylbutan-1-amine”, such as “N,N-Dimethylpyridin-4-amine (DMAP)”, have been used as catalysts in organic synthesis . They have been used in the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .
    • Method : The compound acts as a catalyst, speeding up the reaction without being consumed in the process. The specific methods of application would depend on the particular reaction being catalyzed .
    • Results : The use of these catalysts can lead to more efficient and environmentally friendly synthesis processes .

Safety And Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification system . The hazard statements include H318, and the precautionary statements include P280 - P305 + P351 + P338 .

Future Directions

The compound is used as an intermediate in the synthesis of pharmaceuticals such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

4,4-dimethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZKKBDOGYBYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438825
Record name 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethoxy-N,N-dimethylbutan-1-amine

CAS RN

19718-92-4
Record name 4,4-Dimethoxy-N,N-dimethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19718-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Raya, US Altimari, BG Alami, S Srikanth, MA Gatea… - 2023 - researchsquare.com
In this research, a facile and efficient protocol for the synthesis of rizatriptan analogues using natural deep eutectic solvents as an inexpensive, easily available, and environmentally …
Number of citations: 2 www.researchsquare.com
Y He, X Li, J Li, X Li, L Guo, L Hai, Y Wu - Tetrahedron Letters, 2014 - Elsevier
In this study, a novel and convenient route for the construction of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indoles (8) is presented starting from (1H-1,2,4-triazol-1-yl)methanol (5) and …
Number of citations: 4 www.sciencedirect.com
S Mohanty, GP Reddy, AC Karmakar - Asian Journal of Chemistry, 2013 - researchgate.net
Zolmitriptan1 is described chemically as (S)-4-({3-[2-(dimethylamino) ethyl]-1H-indol-5-yl} methyl)-1, 3-oxazolidin-2-one (2). It is used in the acute treatment of migraine attacks with and …
Number of citations: 0 www.researchgate.net

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